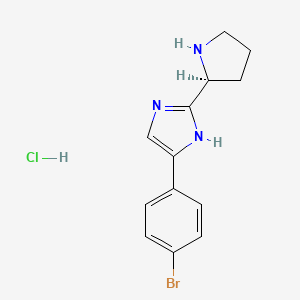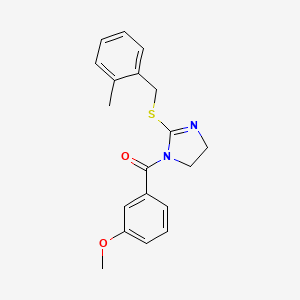
alpha-D-Glucose-1-phosphate (disodium hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is a glucose molecule that can be used in cellular catabolism . It is used as an intermediate in chemical and pharmaceutical research . It is an important monosaccharide and can be found in many fruits, vegetables, and dairy products .
Synthesis Analysis
Alpha-D-Glucose-1-phosphate is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .Molecular Structure Analysis
The molecular formula of alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is C6H11O9PNa2 · xH2O . The molecular weight is 304.10 (anhydrous basis) .Chemical Reactions Analysis
Alpha-D-Glucose-1-phosphate is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .Physical and Chemical Properties Analysis
Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is a white powder or crystals or crystalline powder . It is soluble in water .科学的研究の応用
Galactokinase and Sugar 1-Phosphates
Galactokinase plays a crucial role in the metabolism of sugars, including the conversion of alpha-D-galactose to galactose 1-phosphate, part of the Leloir pathway. This enzyme's significance extends to the study of galactosemia, a metabolic disorder, and its potential in creating new sugar 1-phosphates through directed evolution. Such studies underscore the enzyme's role in sensing and regulating intracellular sugar concentrations, providing insights into metabolic regulation and potential therapeutic targets (Holden et al., 2004).
NMR Studies on Glycopyranosyl Phosphates
NMR spectroscopy has been utilized to determine the solution conformations of alpha and beta-glycopyranosyl phosphates. This research provides valuable information on the structural dynamics of these compounds, informing on their biological roles and applications in enzymatic synthesis and molecular biology studies (O'connor et al., 1979).
Biocatalytic Synthesis
A notable application involves the efficient synthesis of alpha-D-Glucose-1-Phosphate using maltodextrin phosphorylase immobilized on amino-functionalized magnetic nanoparticles. This method represents a cost-effective approach to producing this valuable intermediate, offering advantages in terms of enzyme recovery and reuse, highlighting its potential for industrial-scale production of nucleotide sugars (Dong et al., 2010).
Enzyme-substrate Interactions
Studies on enzyme-substrate interactions , such as those involving cellobiose phosphorylase, reveal the enzyme's mechanism and specificity in glucose transfer reactions. Such research not only elucidates the biochemical pathways involved but also opens up possibilities for engineering enzymes with desired specificities for biotechnological applications (Nidetzky et al., 2000).
EPR Studies
Electron paramagnetic resonance (EPR) studies of X-irradiated glucose phosphate esters provide insights into the formation of phosphate radicals, offering a deeper understanding of the structural and chemical properties of glucose phosphates. This knowledge is crucial for applications in radiobiology and the development of radioprotective agents (Sanderud & Sagstuen, 1996).
Enzymatic Assays
Developing enzymatic assays for inorganic phosphate using glucose-1-phosphate as a substrate exemplifies the compound's utility in biochemical analysis and diagnostics. Such assays are vital for understanding phosphate metabolism and developing clinical diagnostic tools (Tedokon et al., 1992).
作用機序
Target of Action
Alpha-D-Glucose-1-phosphate (disodium hydrate) primarily targets the enzyme phosphoglucomutase . This enzyme plays a crucial role in the interconversion of glucose-1-phosphate and glucose-6-phosphate .
Mode of Action
The compound interacts with its target, phosphoglucomutase, and is converted into D-glucose-6-phosphate . This conversion is a critical step in the glycolysis and glycogenesis pathways .
Biochemical Pathways
The primary biochemical pathway affected by alpha-D-Glucose-1-phosphate (disodium hydrate) is glycogenolysis . In this pathway, glucose-1-phosphate (G1P) is produced from glycogen . The compound can also be converted into the deoxysugar CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase .
Pharmacokinetics
As a glucose derivative, it is expected to have good water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of alpha-D-Glucose-1-phosphate (disodium hydrate) results in the production of D-glucose-6-phosphate, a critical intermediate in various metabolic pathways . In certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .
Safety and Hazards
Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored away from oxidizing agents, in cool, dry conditions in a well-ventilated place .
将来の方向性
生化学分析
Biochemical Properties
Alpha-D-Glucose-1-phosphate (disodium hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme Alpha-D-Glucose-1-phosphate cytidylyltransferase .
Cellular Effects
Alpha-D-Glucose-1-phosphate (disodium hydrate) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Alpha-D-Glucose-1-phosphate (disodium hydrate) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Glucose-1-phosphate (disodium hydrate) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Alpha-D-Glucose-1-phosphate (disodium hydrate) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alpha-D-Glucose-1-phosphate (disodium hydrate) is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Alpha-D-Glucose-1-phosphate (disodium hydrate) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Alpha-D-Glucose-1-phosphate (disodium hydrate) and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAUQXHOCBBYLP-FBNUBEQJSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)

![9-cyclohexyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2917942.png)
![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE](/img/structure/B2917947.png)
![2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2917949.png)

![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)

![3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline](/img/structure/B2917953.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B2917955.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2917962.png)
